![molecular formula C10H10N2O2 B160902 ethyl 1H-benzo[d]imidazole-2-carboxylate CAS No. 1865-09-4](/img/structure/B160902.png)
ethyl 1H-benzo[d]imidazole-2-carboxylate
Overview
Description
Ethyl 1H-benzo[d]imidazole-2-carboxylate (EBC) is a heterocyclic compound containing a benzo[d]imidazole ring and an ethyl carboxylate group. It is a small molecule that can be synthesized in the laboratory and has a wide range of applications in scientific research. EBC is a versatile compound that can be used in various biochemical and physiological experiments, and its mechanism of action is well understood.
Scientific Research Applications
Antimicrobial Activity
1H-benzo[d]imidazole derivatives, including ethyl 1H-benzo[d]imidazole-2-carboxylate, have been found to exhibit significant antimicrobial activity. They have been tested for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . This makes them potential candidates for the development of new antimicrobial drugs.
Anticancer Agents
Benzimidazole derivatives have shown potential as anticancer agents. For instance, derivatives of benzimidazoles 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters have been discovered for anti-breast cancer agents .
Sirtuin Inhibitors
Novel benzimidazole derivatives have been demonstrated as sirtuin inhibitors (SIRT1 and SIRT2) with antitumor activities . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity.
Corrosion Inhibitors
Benzimidazoles, including ethyl 1H-benzo[d]imidazole-2-carboxylate, have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .
Pharmaceutical Applications
Benzimidazoles are a class of heterocyclic, aromatic compounds which possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses which are antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine, as well as used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
Drug Development
The increased interest for benzimidazole compounds has been due to their excellent properties, like increased stability, bioavailability, and significant biological activity . This makes them an important synthon in the development of new drugs.
Mechanism of Action
Target of Action
Ethyl 1H-benzo[d]imidazole-2-carboxylate, also known as 1H-Benzoimidazole-2-carboxylic acid ethyl ester, is a compound that has been studied for its potential biological activities
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes at the molecular level . More detailed studies are required to elucidate the exact interactions and resulting changes.
Biochemical Pathways
Some studies suggest that derivatives of 1H-benzo[d]imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antifungal activities . .
Pharmacokinetics
Some studies suggest that 1H-benzo[d]imidazole derivatives can be tested as potential drugs , indicating that they may have favorable ADME properties.
Result of Action
Some studies suggest that 1H-benzo[d]imidazole derivatives show various biological activities
Action Environment
The compound is a solid at room temperature , suggesting that it may be stable under standard conditions.
properties
IUPAC Name |
ethyl 1H-benzimidazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYSVCYIPOCLEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940101 | |
Record name | Ethyl 1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1H-benzo[d]imidazole-2-carboxylate | |
CAS RN |
1865-09-4 | |
Record name | Ethyl 1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1H-benzimidazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of ethyl 1H-benzo[d]imidazole-2-carboxylate in the synthesis of tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,4]diazepin-1-one derivatives?
A: Ethyl 1H-benzo[d]imidazole-2-carboxylate serves as a key starting material in the synthesis. [] The researchers employed a straightforward two-step synthetic approach where this compound undergoes functionalization, ultimately leading to the formation of the desired tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,4]diazepin-1-one derivatives. While the specific reaction steps are not detailed in the provided abstract, it can be inferred that the imidazole ring and the carboxylate group of ethyl 1H-benzo[d]imidazole-2-carboxylate play crucial roles in the subsequent reactions and ring formation.
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